7,8-dimethyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7,8-Dimethyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with a unique structure that includes a quinolinone core substituted with dimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction between 1,2-diamines and α,β-unsaturated carbonyl compounds. This method is versatile and convenient for obtaining the desired quinolinone derivatives. The reaction is usually carried out in an acidic medium, often using an acetophenone derivative and a 1,2-diamine in a 2:1 equivalents ratio .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7,8-Dimethyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-4-(2-nitrophenyl)-2H-chromen-2-one: This compound has a similar structure but includes a chromenone core instead of a quinolinone core.
2,4-Diaryl-7,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepines: These compounds share the dimethyl and nitrophenyl substitutions but have a benzodiazepine core.
Uniqueness
7,8-Dimethyl-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern and the presence of both dimethyl and nitrophenyl groups on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
7,8-dimethyl-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-7-8-13-14(9-16(20)18-17(13)11(10)2)12-5-3-4-6-15(12)19(21)22/h3-8,14H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVYNJTDYTLFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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